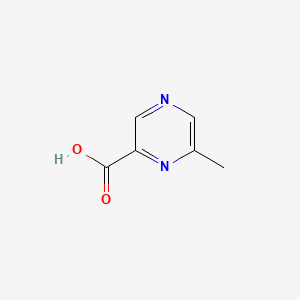

6-Methylpyrazine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-2-7-3-5(8-4)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSUJIRXXROKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203709 | |

| Record name | 6-Methylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5521-61-9 | |

| Record name | 6-Methylpyrazine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005521619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylpyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLPYRAZINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IEL6N911F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Methylpyrazine-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Methylpyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of this compound (CAS No: 5521-61-9), a key intermediate in organic and pharmaceutical synthesis. This guide includes quantitative data, detailed experimental protocols, and a workflow visualization to support research and development activities.

Core Chemical Properties

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a methyl group and a carboxylic acid group.[1] Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 5521-61-9 | [1][2][3][4] |

| Molecular Formula | C₆H₆N₂O₂ | [1][3][5][6][7] |

| Molecular Weight | 138.12 g/mol | [1][2][3][5][6][7] |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-methylpyrazinoic acid, 2-Carboxy-6-methylpyrazine | [2][3][7] |

| Melting Point | 138-140 °C | [2][5] |

| Boiling Point | 302.8 ± 37.0 °C (Predicted at 760 mmHg) | [2][5] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| pKa | 3.10 ± 0.10 (Predicted) | [2] |

| Flash Point | 136.9 ± 26.5 °C | [5] |

| Physical Form | Solid | |

| Purity | >98% (by HPLC) | [7] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [2][7] |

Synthesis and Experimental Protocols

This compound is primarily used as an organic synthesis and pharmaceutical intermediate.[2] A common method for its preparation involves the oxidation of 2,6-Dimethylpyrazine.[2][5]

Experimental Protocol: Oxidation of 2,6-Dimethylpyrazine

This protocol outlines the synthesis of this compound from 2,6-Dimethylpyrazine using potassium permanganate (KMnO₄) as the oxidizing agent.[2][5]

Materials:

-

2,6-Dimethylpyrazine (500mg, 4.60 mmol)

-

Potassium permanganate (KMnO₄)

-

Deionized Water (H₂O)

-

5M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 2,6-Dimethylpyrazine (500mg, 4.60 mmol) in 10 ml of water in a suitable reaction vessel.

-

Heating: Heat the solution to 70 °C.

-

Oxidation: Prepare a solution of KMnO₄ in 25 ml of water. Add this solution dropwise to the heated 2,6-Dimethylpyrazine solution.

-

Reaction: Stir and continue heating the mixture overnight.

-

Filtration: After cooling to room temperature, filter the manganese dioxide (MnO₂) precipitate and wash it several times with water.

-

Acidification: Acidify the collected filtrate with a 5M HCl solution to a pH of 1.5.

-

Extraction: Extract the acidified solution with ethyl acetate (3 x 50 ml).

-

Drying and Evaporation: Dry the combined organic extracts over magnesium sulfate, filter, and evaporate the solvent to yield the final product, this compound.[2][5]

-

Analysis: The product can be confirmed by mass spectrometry; MS (ES+) m/e 139 [M+H]⁺.[2][5]

Applications in Drug Development

While not typically a final active pharmaceutical ingredient (API), this compound serves as a critical precursor for synthesizing compounds with therapeutic potential. Its structure is a key component in developing molecules targeting infectious diseases and oncology.

Synthetic Workflow Visualization

The following diagram illustrates the role of this compound as a foundational intermediate in the synthesis of biologically active compounds. It can be used to synthesize compounds that are active against M. tuberculosis H37Rv and compounds useful for the inhibition of tumor cell invasion and metastasis.[2]

Caption: Synthetic pathway from 2,6-Dimethylpyrazine to bioactive compounds.

Reactivity and Stability

-

Stability: The product is considered stable, and hazardous polymerization will not occur under normal conditions.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Storage: For long-term stability, it should be stored in its original, securely sealed container at 2-8°C.[2][7]

Safety and Handling

This compound is classified with the following GHS hazard statements:

Precautionary Measures:

-

P280: Wear protective gloves, eye protection, and face protection.[1][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area, should be strictly followed when handling this compound.[8]

References

- 1. This compound | C6H6N2O2 | CID 470897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. scbt.com [scbt.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. echemi.com [echemi.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. clearsynth.com [clearsynth.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Structure Elucidation of 6-Methylpyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-methylpyrazine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the compound's chemical and physical properties, detailed methodologies for its synthesis and characterization, and its relevance in medicinal chemistry.

Compound Overview

This compound (CAS No. 5521-61-9) is a heterocyclic aromatic compound with the molecular formula C₆H₆N₂O₂.[1][2][3] Its structure consists of a pyrazine ring substituted with a methyl group at the 6-position and a carboxylic acid group at the 2-position. This compound serves as a crucial building block in the synthesis of pharmacologically active molecules, including compounds with activity against M. tuberculosis.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₂ | [1][2][3] |

| Molecular Weight | 138.12 g/mol | [1][2] |

| CAS Number | 5521-61-9 | [1][3] |

| Melting Point | 138-140 °C | [4] |

| Boiling Point (Predicted) | 302.8 ± 37.0 °C | [4] |

| Density (Predicted) | 1.319 g/cm³ | [4] |

| pKa (Predicted) | 3.10 ± 0.10 | [4] |

| Appearance | Solid | |

| Synonyms | 6-Methyl-2-pyrazinecarboxylic acid, 2-Carboxy-6-methylpyrazine, 6-Methylpyrazinoic acid | [1] |

Structural Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. While publicly available experimental spectra are limited, the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are discussed below based on the known structure and typical spectroscopic values for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl protons and the two aromatic protons on the pyrazine ring, in addition to a broad singlet for the carboxylic acid proton.

-

Methyl Protons (-CH₃): A singlet integrating to 3H, expected around δ 2.5-2.7 ppm.

-

Aromatic Protons (C₅-H and C₃-H): Two singlets, each integrating to 1H, are expected in the aromatic region (δ 8.0-9.0 ppm). The exact chemical shifts will depend on the electronic environment created by the methyl and carboxylic acid groups.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (δ 10-13 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, expected around δ 20-25 ppm.

-

Aromatic Carbons (C₃, C₅, C₆): Signals for the protonated aromatic carbons are expected between δ 140-150 ppm. The carbon bearing the methyl group (C₆) would also appear in this region.

-

Quaternary Carbon (C₂): The carbon attached to the carboxylic acid group is expected to be deshielded and appear around δ 150-155 ppm.

-

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of δ 165-175 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) positive ion mode, the spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 139.[4] High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Fragmentation patterns in electron ionization (EI) would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the pyrazine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=N and C=C Stretch (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Methyl): Absorptions just above and below 3000 cm⁻¹, respectively.

Experimental Protocols

Synthesis of this compound

The following protocol is a detailed method for the synthesis of this compound via the oxidation of 2,6-dimethylpyrazine.

Materials:

-

2,6-Dimethylpyrazine

-

Potassium permanganate (KMnO₄)

-

Water

-

5M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,6-dimethylpyrazine (e.g., 500 mg, 4.60 mmol) in water (10 mL) in a round-bottom flask.[4]

-

Heat the solution to 70 °C with stirring.[4]

-

Slowly add a solution of potassium permanganate in water (e.g., in 25 mL) dropwise to the heated solution.[4]

-

Continue stirring and heating the reaction mixture overnight. The formation of a brown precipitate of manganese dioxide (MnO₂) will be observed.[4]

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake thoroughly with water.[4]

-

Combine the filtrate and washings. Acidify the solution to a pH of approximately 1.5 using 5M HCl.[4]

-

Extract the acidified aqueous solution with ethyl acetate (3 x 50 mL).[4]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.[4]

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.[4]

-

The crude product can be further purified by recrystallization.

Spectroscopic Analysis Protocols

General Protocol for IR Spectroscopy (Thin Solid Film):

-

Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

-

Apply a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum according to the instrument's operating procedure.

General Protocol for Mass Spectrometry (Electrospray Ionization):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled with liquid chromatography.

-

Set the instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimize ionization.

-

Acquire the mass spectrum in the desired mass range.

Biological Relevance and Potential Signaling Pathway

This compound is an analog of pyrazinoic acid, the active metabolite of the first-line anti-tuberculosis drug, pyrazinamide. The mechanism of action of pyrazinamide is crucial for understanding the potential biological activity of its derivatives. Pyrazinamide is a prodrug that is converted to pyrazinoic acid by the bacterial enzyme pyrazinamidase (PncA) within Mycobacterium tuberculosis. The acidic environment of tuberculous lesions is thought to enhance the activity of pyrazinoic acid, which disrupts the bacterial membrane potential and inhibits membrane transport.

Conclusion

The structural elucidation of this compound is readily achievable through standard spectroscopic methods. Its synthesis from commercially available starting materials is straightforward, making it an accessible intermediate for drug discovery and development. The compound's structural similarity to the active form of a key anti-tuberculosis drug highlights its potential for the development of new therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this important chemical entity.

References

A Technical Guide to 6-Methylpyrazine-2-carboxylic Acid (CAS: 5521-61-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 6-Methylpyrazine-2-carboxylic acid (CAS No. 5521-61-9), a heterocyclic organic compound of significant interest in pharmaceutical and chemical research. It details the compound's physicochemical properties, spectroscopic profile, synthesis methodologies, and key chemical reactions. Furthermore, this guide explores its primary applications as a crucial intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-tubercular and antimicrobial compounds. Detailed experimental protocols, analytical methods, and safety information are presented to support researchers in their work with this versatile chemical building block.

Physicochemical Properties

This compound is a white, solid crystalline powder at room temperature.[1][2] It belongs to the pyrazinecarboxylic acid family, a class of compounds recognized for its presence in various bioactive molecules. Its core structure, a pyrazine ring substituted with a carboxylic acid and a methyl group, makes it a valuable scaffold for chemical modification. The compound should be stored in a dry, sealed container at 2-8°C.[1][3][4][5]

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 5521-61-9 | [1][3][6] |

| Molecular Formula | C₆H₆N₂O₂ | [1][3][6][7] |

| Molecular Weight | 138.12 g/mol | [3][5][6][8] |

| IUPAC Name | This compound | [1][9] |

| Synonyms | 2-Carboxy-6-methylpyrazine, 6-methylpyrazinoic acid | [3][5][6] |

| Appearance | White solid powder | [1][2] |

| Melting Point | 138-140 °C | [5][10] |

| Boiling Point | 302.8 ± 37.0 °C (Predicted) | [5][10] |

| Density | 1.319 g/cm³ (Predicted) | [5] |

| pKa | 3.10 ± 0.10 (Predicted) | [5] |

| Storage Temperature | 2-8°C |[1][3][4][5] |

Spectroscopic Data

The structural identity of this compound can be confirmed using standard spectroscopic techniques. The expected spectral characteristics are consistent with its chemical structure, featuring key absorptions for the carboxylic acid group and the substituted pyrazine ring.

Table 2: Summary of Spectroscopic Data

| Technique | Characteristic Peaks | Reference(s) |

|---|---|---|

| ¹H NMR | The acidic proton (-COOH) is expected as a broad singlet near 12 ppm. Signals for the aromatic protons on the pyrazine ring and the methyl group protons will also be present. | [11] |

| ¹³C NMR | The carboxyl carbon (-COOH) typically absorbs in the 165-185 ppm range. Aromatic carbons of the pyrazine ring and the methyl carbon will appear at higher field strengths. | [11] |

| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid is expected between 2500-3300 cm⁻¹. A strong C=O stretch should appear around 1710 cm⁻¹ (for the hydrogen-bonded dimer). | [11] |

| Mass Spectrometry | Electrospray ionization (ESI) in positive mode typically shows a protonated molecular ion [M+H]⁺ at m/z 139. |[5][10] |

Synthesis and Reactivity

3.1 Synthesis The most commonly cited method for preparing this compound is through the oxidation of 2,6-dimethylpyrazine.[5][10] This reaction selectively oxidizes one of the methyl groups to a carboxylic acid.

Caption: Synthesis workflow for this compound.

Experimental Protocol 1: Synthesis via Oxidation of 2,6-Dimethylpyrazine [5][10]

-

Dissolution: Dissolve 2,6-dimethylpyrazine (1 equivalent) in water.

-

Heating: Heat the solution to 70°C with stirring.

-

Oxidation: Prepare a solution of potassium permanganate (KMnO₄) in water and add it dropwise to the heated reaction mixture.

-

Reaction: Continue stirring the mixture at 70°C overnight. The reaction progress can be monitored by TLC.

-

Workup: After cooling to room temperature, filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with water.

-

Acidification: Acidify the combined aqueous filtrate to a pH of approximately 1.5 using a 5M HCl solution.

-

Extraction: Extract the acidified solution multiple times with ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.

3.2 Chemical Reactivity The reactivity of this compound is dominated by its carboxylic acid group, which readily undergoes reactions such as amide bond formation and esterification.[12][13] These reactions are fundamental for creating derivatives with diverse biological activities.

Caption: General workflow for amide coupling reactions.

Experimental Protocol 2: General Procedure for Amide Coupling [12]

-

Suspension: Suspend this compound (1.0 mmol), the desired N-heteroarylpiperazine or other amine (1.1 mmol), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 mmol) in a suitable solvent like dimethylformamide (DMF, 10 mL) under an inert atmosphere (e.g., nitrogen).

-

Activation: To the stirred suspension, add a coupling agent such as propylphosphonic anhydride (T3P, 1.3 mmol) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for approximately 30 minutes, or until completion as monitored by TLC.

-

Workup: Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer, dry it, and concentrate it. The crude product can be further purified by column chromatography or recrystallization.

Applications in Research and Development

This compound is a valuable intermediate, primarily in the pharmaceutical sector.[2][5] Its derivatives have shown promise in several therapeutic areas.

4.1 Core Scaffold for Anti-Tubercular Agents The pyrazine ring is a key structural motif in pyrazinamide, a first-line drug for treating tuberculosis. Consequently, derivatives of pyrazine carboxylic acids, including this compound, are actively investigated for the synthesis of novel compounds with activity against Mycobacterium tuberculosis H37Rv.[5][14][15]

4.2 Antimicrobial and Antioxidant Research Studies have shown that novel derivatives synthesized from pyrazine-2-carboxylic acids and various piperazines exhibit significant antimicrobial and antioxidant properties.[12] Molecular docking studies suggest that the antibacterial activity of some of these derivatives may arise from the inhibition of GlcN-6-P (Glucosamine-6-phosphate) synthase, an essential enzyme in the bacterial cell wall synthesis pathway.[12]

Caption: Postulated antimicrobial mechanism of action.

4.3 Other Potential Applications Derivatives of this compound are also explored for their potential in treating or preventing tumor cell invasion, metastasis, inflammation, and liver dysfunction.[5] While less common, related pyrazine compounds are also utilized in the flavor and fragrance industries to create specific taste and aroma profiles.[16]

Analytical Methodologies

Accurate analysis of this compound is crucial for quality control and research. High-performance liquid chromatography (HPLC) is the most common method for assessing purity.[3]

Table 3: Summary of Analytical Methods for Organic Acids

| Method | Separation Mode | Detection | Application Notes | Reference(s) |

|---|---|---|---|---|

| HPLC | Reversed-Phase | UV | Standard method for purity assessment and quantification. | [17] |

| Ion Chromatography (IC) | Ion Exchange | Conductivity | Suitable for analyzing ionic compounds and can simultaneously detect organic acids and inorganic ions. | [17] |

| Ion Exclusion Chromatography | Ion Exclusion | Conductivity (Post-column) | Offers high separation selectivity for ionic compounds, especially in complex matrices. | [17] |

| LC-MS | Reversed-Phase | Mass Spectrometry | Provides high sensitivity and structural confirmation. Derivatization may be used for short-chain acids. |[4][17] |

Caption: General workflow for HPLC analysis.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Work should be conducted in a well-ventilated area or a chemical fume hood.[18]

Table 4: GHS Hazard Information

| Classification | Code | Description | Reference(s) |

|---|---|---|---|

| Hazard Statements | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [8][18] | |

| H319 | Causes serious eye irritation. | [8][18] | |

| H335 | May cause respiratory irritation. | [8][18] | |

| Signal Word | Warning | [1][8] | |

| Precautionary Statements | P261 | Avoid breathing dust. | [8][18] |

| P280 | Wear protective gloves/eye protection. | [18] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[8][18] |

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its straightforward preparation, well-defined reactivity, and the proven biological significance of the pyrazine scaffold make it a compound of high interest for drug discovery and development. Its primary role as a precursor to novel anti-tubercular and antimicrobial agents highlights its potential to contribute to addressing significant global health challenges. This guide provides the foundational technical information required for researchers to effectively and safely utilize this compound in their scientific endeavors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound, CasNo.5521-61-9 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 5521-61-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. scbt.com [scbt.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound | C6H6N2O2 | CID 470897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. echemi.com [echemi.com]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. rjpbcs.com [rjpbcs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemimpex.com [chemimpex.com]

- 17. shimadzu.com [shimadzu.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Pivotal Role of 6-Methylpyrazine-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide to its Synthetic Applications and the Biological Activity of its Derivatives

For Immediate Release

This technical whitepaper provides an in-depth analysis of 6-Methylpyrazine-2-carboxylic acid, a key heterocyclic building block in modern drug discovery and development. While direct biological activity of the core compound is not extensively documented, its role as a crucial intermediate for synthesizing a wide array of potent therapeutic agents is well-established. This guide will be an essential resource for researchers, scientists, and drug development professionals, offering insights into its synthetic utility and the biological activities of its derivatives.

Introduction to this compound

This compound (CAS 5521-61-9) is a pyrazine derivative with the molecular formula C₆H₆N₂O₂.[1] It serves as a fundamental scaffold in the synthesis of compounds with significant therapeutic potential, particularly in the realms of infectious diseases and oncology.[1] Its structural features, including the pyrazine ring and the carboxylic acid group, make it a versatile starting material for creating diverse chemical libraries for biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Weight | 138.12 g/mol |

| Melting Point | 138-140 °C |

| Boiling Point | 302.8±37.0 °C (Predicted) |

| pKa | 3.10±0.10 (Predicted) |

| LogP | 0.5 |

Synthesis of this compound

The synthesis of this compound is commonly achieved through the oxidation of 2,6-dimethylpyrazine.[1]

Experimental Protocol: Synthesis of this compound

-

Dissolve 2,6-Dimethylpyrazine (1 equivalent) in water.[1]

-

Heat the solution to 70°C.[1]

-

Add a solution of potassium permanganate (KMnO₄) in water dropwise to the heated solution.[1]

-

Stir the mixture overnight at 70°C.[1]

-

After cooling to room temperature, filter the manganese dioxide (MnO₂) byproduct.[1]

-

Wash the filter cake with water.[1]

-

Acidify the filtrate with 5M HCl to a pH of 1.5.[1]

-

Extract the product with ethyl acetate.[1]

-

Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent to yield this compound.[1]

Biological Activities of this compound Derivatives

The primary significance of this compound lies in its use as a precursor for compounds with notable biological activities.

Antimicrobial and Antioxidant Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant properties. A study involving the coupling of substituted pyrazine-2-carboxylic acids with various piperazines yielded a series of compounds with promising activities.[2]

The following table summarizes the antimicrobial and antioxidant data for selected derivatives synthesized from a substituted pyrazine-2-carboxylic acid.

| Compound ID | Target Organism/Assay | MIC (µg/mL) | IC₅₀ (µg/mL) |

| P4 | C. albicans | 3.125 | - |

| E. coli | 50 | - | |

| S. aureus | 6.25 | - | |

| P10 | C. albicans | 3.125 | - |

| P. aeruginosa | 25 | - | |

| ABTS Assay | - | 6.53 |

Data extracted from a study on pyrazine-2-carboxylic acid derivatives, where 'P4' is (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone and 'P10' is (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone.[2]

Antimicrobial Activity (Agar Well Diffusion Method): [2]

-

Prepare Mueller-Hinton agar plates and inoculate with the test microorganism.

-

Create wells in the agar using a sterile cork borer.

-

Add a solution of the test compound at a known concentration to each well.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is determined by serial dilution.

Antioxidant Activity (ABTS Radical Scavenging Assay): [2]

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Incubate the mixture in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the test compound to the diluted ABTS radical solution.

-

Measure the absorbance after a set incubation period.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Antitubercular Activity

The pyrazine ring is a key pharmacophore in antitubercular drug discovery, with pyrazinamide being a first-line treatment for tuberculosis. This compound serves as a valuable starting material for the synthesis of novel antitubercular agents.

Signaling Pathways

While specific signaling pathways for this compound are not defined, its derivatives are designed to interact with various biological targets. For instance, antimicrobial derivatives may target enzymes essential for microbial survival, such as GlcN-6-P synthase.[2]

Conclusion and Future Perspectives

This compound is a pivotal molecule in medicinal chemistry, providing a versatile scaffold for the development of new therapeutic agents. While the intrinsic biological activity of the compound itself is not a primary focus of current research, the potent and varied activities of its derivatives underscore its importance. Future research will likely continue to leverage this scaffold to generate novel compounds with improved efficacy and target specificity for a range of diseases, from bacterial infections to cancer. The continued exploration of structure-activity relationships of its derivatives will be crucial for the rational design of next-generation therapeutics.

References

Unraveling the Molecular Mysteries: A Technical Guide to the Potential Mechanisms of Action of 6-Methylpyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyrazine-2-carboxylic acid is a heterocyclic organic compound with a pyrazine core, a structure that is a cornerstone in various biologically active molecules. While it is extensively utilized as a crucial intermediate in the synthesis of pharmaceuticals targeting conditions like tuberculosis, cancer metastasis, and inflammation, its own mechanism of action has not been a subject of direct, intensive investigation.[1][2] This technical guide aims to bridge this knowledge gap by exploring potential mechanisms of action, drawing inferences from the biological activities of its structural analogs and derivatives. We will delve into hypothesized interactions with G-protein coupled receptors and enzymes, supported by data from related compounds, detailed experimental protocols, and pathway visualizations to provide a foundational framework for future research and drug development efforts.

Compound Profile: Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME). Key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 5521-61-9 | [1][3][4][5][6] |

| Molecular Formula | C₆H₆N₂O₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 138.12 g/mol | [1][2][3][4][5][6][7] |

| IUPAC Name | This compound | [2][5] |

| Melting Point | 138-140 °C | [1][3] |

| Boiling Point | 302.8±37.0 °C (Predicted) | [1][3] |

| pKa | 3.10±0.10 (Predicted) | [1] |

| XLogP3 | 0.5 | [3][5] |

| Purity (Typical) | ≥97% | [2][4] |

Hypothesized Mechanism of Action 1: G-Protein Coupled Receptor (GPCR) Agonism

The structure of this compound, featuring a carboxylic acid on a nitrogen-containing aromatic ring, is strikingly similar to that of nicotinic acid (niacin). Niacin is a well-established agonist for the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, a Gi/o-coupled GPCR.[8][9] The activation of HCAR2 by endogenous ligands like β-hydroxybutyrate or drugs like niacin leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[10] This pathway is particularly important in adipocytes, where it mediates anti-lipolytic effects.[10] Given the structural analogy, it is plausible that this compound acts as an agonist at HCAR2 or related receptors.

Quantitative Data for Known HCAR2 Agonists

While no direct binding or functional data exists for this compound, the following table provides potency values for known HCAR2 agonists to serve as a benchmark for future studies.

| Agonist | Receptor | Assay Type | EC₅₀ (µM) |

| Niacin | Human HCAR2 | cAMP Accumulation | ~10 |

| Acipimox | Human HCAR2 | cAMP Accumulation | ~30 |

| β-Hydroxybutyrate | Human HCAR2 | cAMP Accumulation | ~780 |

Data compiled from publicly available pharmacological databases.

Experimental Protocol: cAMP Accumulation Assay

This protocol describes a typical method to determine if a compound acts as an agonist on a Gi/o-coupled receptor like HCAR2 by measuring the inhibition of forskolin-stimulated cAMP production.

-

Cell Culture: Culture HEK293 cells stably expressing the human HCAR2 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.

-

Assay Buffer Preparation: Prepare a stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as 500 µM IBMX to prevent cAMP degradation.

-

Compound Preparation: Prepare serial dilutions of this compound and a known agonist (e.g., niacin) in the stimulation buffer.

-

Cell Treatment:

-

Aspirate the culture medium from the cells.

-

Add 50 µL of the prepared compound dilutions to the respective wells.

-

Add 50 µL of a forskolin solution (e.g., 5 µM final concentration) to all wells except the negative control. Forskolin directly activates adenylyl cyclase.

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Measurement:

-

Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

Measure the intracellular cAMP levels.

-

-

Data Analysis:

-

Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100% inhibition).

-

Plot the percent inhibition against the log concentration of the compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Hypothesized Mechanism of Action 2: Enzyme Inhibition

Research into compounds structurally related to this compound has revealed potential enzyme inhibitory activities. For instance, metal complexes of the analogous 6-methylpyridine-2-carboxylic acid have been shown to be potent inhibitors of α-glucosidase.[11] Furthermore, other pyridine carboxylic acid derivatives have demonstrated inhibitory effects on enzymes such as α-amylase and carboxypeptidase A.[12] This suggests that this compound may also function as an inhibitor of one or more metabolic enzymes.

Quantitative Data for Structurally Related Enzyme Inhibitors

The following table summarizes the inhibitory activities of compounds analogous to this compound.

| Compound | Target Enzyme | IC₅₀ (µM) |

| Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃ * | α-glucosidase | 0.247 ± 0.10 |

| [Mn(6-mpa)₂(H₂O)₂] * | α-glucosidase | 0.410 ± 0.09 |

| 2-pyridylacetic acid | α-amylase | > 500 |

| 2-pyridylacetic acid | Carboxypeptidase A | ~ 400 |

Note: "6-mpa" refers to 6-methylpyridine-2-carboxylic acid, a structural analog.[11]

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol outlines a common colorimetric method to screen for α-glucosidase inhibitors.

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 6.8).

-

Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.5 U/mL.

-

Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a concentration of 5 mM.

-

Prepare serial dilutions of this compound and a known inhibitor (e.g., acarbose) in the phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the compound dilutions to each well.

-

Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Measurement:

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the reaction without an inhibitor).

-

Plot the percent inhibition against the log concentration of the compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Hypothesized Mechanism of Action 3: Antimicrobial Activity

Derivatives of pyrazine-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. A study showed that certain derivatives exhibited activity against various bacterial and fungal strains.[13] Molecular docking studies within this research suggested that the antimicrobial effect could be due to the inhibition of GlcN-6-P synthase, an essential enzyme in the biosynthesis of the bacterial cell wall.[13] This provides a plausible, albeit indirect, pathway for the potential antimicrobial action of this compound itself or its downstream metabolites.

Quantitative Data for Pyrazine-2-Carboxylic Acid Derivatives

The following table shows the Minimum Inhibitory Concentration (MIC) values for synthesized derivatives against various microbes.

| Derivative | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |

| P3 | 50 | >100 | >100 |

| P4 | 50 | >100 | 3.125 |

| P7 | 50 | 25 | >100 |

| P9 | 50 | 25 | 6.25 |

Data from a study on novel pyrazine-2-carboxylic acid derivatives.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the MIC of a compound.

-

Media and Inoculum Preparation:

-

Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Culture the microbial strain overnight.

-

Dilute the culture in the appropriate broth to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

-

Compound Dilution:

-

In a 96-well plate, add 100 µL of broth to all wells.

-

Add 100 µL of a concentrated stock solution of this compound to the first well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 10 µL of the standardized microbial inoculum to each well.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Optionally, a growth indicator like resazurin can be added to aid in visualization.

-

Synthesis and Future Directions

This compound is typically synthesized through the oxidation of 2,6-dimethylpyrazine.[1][3] This straightforward synthesis makes it a readily accessible building block for medicinal chemistry campaigns.

Conclusion and Outlook

While direct evidence for the mechanism of action of this compound is currently lacking, a compelling case can be made for several plausible biological roles based on the activities of its structural analogs. The hypotheses presented in this guide—agonism at HCAR2, inhibition of metabolic enzymes like α-glucosidase, and antimicrobial action via inhibition of GlcN-6-P synthase—provide concrete and testable starting points for future research.

To definitively elucidate its mechanism, the following experimental steps are recommended:

-

Receptor Screening: Perform a broad screen against a panel of GPCRs, with a focus on the hydroxycarboxylic acid receptor family.

-

Enzyme Inhibition Profiling: Test the compound against a panel of relevant metabolic enzymes.

-

Antimicrobial Susceptibility Testing: Directly assess its activity against a diverse range of bacterial and fungal pathogens.

The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this compound and its derivatives, guiding the development of novel drugs for a range of metabolic and infectious diseases.

References

- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 5521-61-9 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound | C6H6N2O2 | CID 470897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]

- 10. Biological roles and therapeutic potential of hydroxy-carboxylic Acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjpbcs.com [rjpbcs.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylpyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyrazine-2-carboxylic acid, a heterocyclic organic compound, is a significant molecule in medicinal chemistry, primarily recognized as an analog of the first-line anti-tubercular drug, pyrazinamide. Its structural similarity imparts notable biological activities, including potential as an anti-mycobacterial and anti-cancer agent. A thorough understanding of its physicochemical properties is paramount for its application in drug design, formulation development, and as a synthetic intermediate. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its biological significance with a focus on its mechanism of action.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for its manipulation in a laboratory setting. The key properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 138-140 °C | [3] |

| Boiling Point | 302.8 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

| pKa (Predicted) | 3.10 ± 0.10 | [3] |

| logP (Predicted) | 0.5 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical and analytical techniques.

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 2,6-dimethylpyrazine.[3]

Materials:

-

2,6-Dimethylpyrazine

-

Potassium permanganate (KMnO₄)

-

Water

-

5M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,6-dimethylpyrazine in water and heat the solution to 70 °C.

-

Slowly add a solution of potassium permanganate in water dropwise to the heated solution with continuous stirring.

-

Continue stirring and heating the mixture overnight.

-

After cooling to room temperature, filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with water.

-

Combine the filtrate and washings, and acidify to a pH of 1.5 using 5M HCl.

-

Extract the acidified solution with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the dried solution and evaporate the solvent under reduced pressure to yield this compound.[3]

Determination of Melting Point

The melting point is determined using the capillary method.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with a high-boiling point oil

-

Thermometer

Procedure:

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer immersed in a Thiele tube.

-

Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂). The melting point range is reported as T₁ - T₂.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or distillation method.

Materials:

-

This compound sample

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath)

Procedure (Micro-method):

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) into the test tube containing the sample.

-

Attach the test tube to a thermometer and immerse it in a heating bath.

-

Heat the bath gradually. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by titrating a solution of the acid with a strong base.[4][5]

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the acid solution and begin stirring.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the base.

-

Continue the titration past the equivalence point.

-

Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).[5]

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is determined by its distribution between an aqueous and an immiscible organic phase.[6][7]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare a stock solution of this compound in either the aqueous or organic phase.

-

Add known volumes of the n-octanol and aqueous phases to a separatory funnel or vial.

-

Add a known amount of the stock solution.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. logP is the logarithm of this value.[6][7]

Biological Significance and Signaling Pathways

This compound, as an analog of pyrazinamide, is of significant interest in the field of anti-tubercular drug discovery. Its biological activity is primarily attributed to its conversion to the corresponding pyrazinoic acid, which targets key enzymes in Mycobacterium tuberculosis. Furthermore, pyrazine derivatives have shown promise as anti-cancer agents by inhibiting critical signaling pathways.

Anti-tubercular Mechanism of Action

The primary mechanism of action of pyrazinamide and its analogs, including this compound, involves the inhibition of fatty acid synthase I (FAS-I) in Mycobacterium tuberculosis.[8][9][10] This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Potential Anti-Cancer Signaling Pathway

Pyrazine derivatives have been investigated for their anti-cancer properties, often acting as kinase inhibitors.[11][12] One of the key pathways implicated in cancer cell proliferation and survival is the RAS-ERK pathway. Pyrazine-based compounds may exert their anti-cancer effects by inhibiting kinases within this cascade.

Conclusion

This compound possesses a unique set of physicochemical properties that make it a valuable molecule in medicinal chemistry and organic synthesis. Its role as a pyrazinamide analog underscores its potential in the development of new anti-tubercular agents targeting fatty acid synthesis in Mycobacterium tuberculosis. Furthermore, the broader class of pyrazine derivatives shows promise in oncology through the inhibition of key cancer-related signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the synthesis and characterization of this compound, facilitating further research and development efforts. A comprehensive understanding of its properties and biological activities is essential for harnessing its full therapeutic potential.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. web.williams.edu [web.williams.edu]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by pyrazinamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FASI) of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds | MDPI [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 6-Methylpyrazine-2-carboxylic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Methylpyrazine-2-carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyrazine ring, a nitrogen-containing heterocycle, is a key pharmacophore found in numerous biologically active molecules. The strategic incorporation of a methyl group and a carboxylic acid moiety at the 2 and 6 positions, respectively, provides a scaffold that can be readily modified to generate a diverse library of analogs with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives and analogs, with a focus on their potential as therapeutic agents.

I. Synthesis of this compound Derivatives

The primary route for the synthesis of derivatives of this compound involves the amidation of the carboxylic acid group. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, which is then reacted with a variety of amines to yield the corresponding amides.

A general synthetic workflow is depicted below:

Caption: General synthetic scheme for 6-methylpyrazine-2-carboxamide derivatives.

II. Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and photosynthesis-inhibiting properties. The nature and position of substituents on the amide nitrogen and the pyrazine ring play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of this compound amides against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

| Compound ID | Substituent (R) on Amide | Target Organism | MIC (µg/mL) | Reference |

| P3 | 4-(pyridin-2-yl)piperazin-1-yl | E. coli | 50 | [1] |

| P4 | 4-(6-aminopyrimidin-4-yl)piperazin-1-yl | C. albicans | 3.125 | [1] |

| P6 | 4-(pyrazin-2-yl)piperazin-1-yl | P. aeruginosa | 25 | [1] |

| P7 | 4-(6-methylpyrazin-2-yl)piperazin-1-yl | E. coli | 50 | [1] |

| P9 | 4-(pyrimidin-2-yl)piperazin-1-yl | E. coli | 50 | [1] |

| P10 | 4-(6-aminopyrimidin-4-yl)piperazin-1-yl | P. aeruginosa | 25 | [1] |

Anticancer Activity

The anticancer potential of pyrazine derivatives is an active area of research. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.

| Compound ID | Derivative Structure | Cell Line | IC₅₀ (µM) | Reference |

| 37 | YM155-linked pyrazine derivative | H1299 (Non-small cell lung cancer) | 0.0377 | [2] |

| 38 | YM155-linked pyrazine derivative | H1299 (Non-small cell lung cancer) | 0.0546 | [2] |

| 48 | Chalcone-pyrazine derivative | BEL-7402 (Hepatocellular carcinoma) | 10.74 | [2] |

| 67 | Resveratrol-linked pyrazine | MCF-7 (Breast cancer) | 70.9 | [2] |

| 79 | Ligustrazine-curcumin hybrid | A549 (Lung cancer) | 0.60 - 2.85 | [2] |

| 80 | Ligustrazine-curcumin hybrid | A549 (Lung cancer) | 0.60 - 2.85 | [2] |

| 81 | Ligustrazine-curcumin hybrid | A549 (Lung cancer) | 0.60 - 2.85 | [2] |

Photosynthesis-Inhibiting Activity

Certain amides of substituted pyrazine-2-carboxylic acids have been found to inhibit the oxygen evolution rate in spinach chloroplasts, indicating their potential as herbicides.

| Compound ID | Derivative Structure | IC₅₀ (mmol·dm⁻³) | Reference |

| 2f | 5-tert-butyl-6-chloro-N-(3-methylphenyl)pyrazine-2-carboxamide | 0.063 | [3][4] |

| 2m | 6-chloro-N-(3,5-bis(trifluoromethyl)phenyl)pyrazine-2-carboxamide | 0.026 | [3][4] |

III. Signaling Pathways and Mechanisms of Action

Inhibition of the Hexosamine Biosynthetic Pathway (HBP)

The antimicrobial activity of some pyrazine derivatives is attributed to the inhibition of glucosamine-6-phosphate synthase (GlcN-6-P synthase), a key enzyme in the hexosamine biosynthetic pathway (HBP). This pathway is crucial for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for essential components of the bacterial cell wall.[5][6] Inhibition of this pathway disrupts cell wall synthesis, leading to bacterial cell death.

Caption: Inhibition of the Hexosamine Biosynthetic Pathway by pyrazine derivatives.

Anticancer Mechanism of Action

The anticancer activity of pyrazine derivatives is often multifactorial. Some derivatives have been shown to induce apoptosis in cancer cells. One proposed mechanism involves the downregulation of survivin, an inhibitor of apoptosis protein that is overexpressed in many tumors.

Caption: Proposed workflow for the induction of apoptosis by pyrazine derivatives.

IV. Experimental Protocols

Synthesis of 6-Chloro-N-arylpyrazine-2-carboxamides

This protocol describes a general method for the synthesis of N-aryl substituted amides of 6-chloropyrazine-2-carboxylic acid.[3]

Materials:

-

6-Chloropyrazine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Substituted aniline

-

Dry toluene

-

Pyridine

Procedure:

-

A mixture of 6-chloropyrazine-2-carboxylic acid (0.1 mol) and thionyl chloride (0.11 mol) in dry toluene (50 mL) is refluxed for 2 hours.

-

The excess thionyl chloride and toluene are removed under reduced pressure to yield crude 6-chloropyrazine-2-carbonyl chloride.

-

The crude acyl chloride is dissolved in dry toluene (50 mL).

-

A solution of the appropriate substituted aniline (0.1 mol) and pyridine (0.1 mol) in dry toluene (50 mL) is added dropwise to the acyl chloride solution with stirring at room temperature.

-

The reaction mixture is stirred for an additional 4 hours at room temperature.

-

The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure N-aryl-6-chloropyrazine-2-carboxamide.

Antimicrobial Susceptibility Testing: Microbroth Dilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial or fungal culture

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

-

Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).

-

Add a standardized volume of the inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth of the microorganism. Alternatively, the optical density can be measured using a microplate reader.

V. Conclusion

This compound derivatives constitute a promising class of compounds with diverse and potent biological activities. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the potential of this versatile chemical class. Further investigation into the mechanisms of action and optimization of the pharmacokinetic properties of these derivatives will be crucial for their translation into clinical candidates.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Therapeutic Targets of 6-Methylpyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of 6-Methylpyrazine-2-carboxylic acid, a heterocyclic compound that serves as a scaffold for various biologically active molecules. While direct studies on the parent compound are limited, extensive research on its derivatives has illuminated several promising avenues for drug discovery and development. This document consolidates the existing knowledge, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to guide further research.

Introduction to this compound

This compound is a pyrazine derivative with the chemical formula C₆H₆N₂O₂. The pyrazine ring is a versatile scaffold in medicinal chemistry, known to impart a range of biological activities.[1] This guide focuses on the therapeutic potential of this core structure by examining the targets modulated by its various derivatives. The primary therapeutic areas of interest that have emerged from the literature include infectious diseases, inflammation, diabetes, and cancer.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound can be inferred from the biological activities of its derivatives. The following sections detail the key targets and the mechanisms through which these molecules may exert their effects.

A significant body of research has focused on the development of pyrazine-2-carboxylic acid derivatives as potent agents against Mycobacterium tuberculosis.[2] A primary molecular target identified in this context is the enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.

-

Mechanism of Action: Derivatives of this compound are proposed to act as inhibitors of InhA. By binding to the active site of this enzyme, they block the elongation of fatty acid chains, thereby disrupting mycolic acid biosynthesis and compromising the integrity of the bacterial cell wall, ultimately leading to cell death. Molecular docking studies have supported the interaction of pyrazine-carboxamide derivatives with the InhA protein binding site.

Beyond their efficacy against M. tuberculosis, pyrazine derivatives have demonstrated broader antimicrobial properties. One potential target responsible for this activity is Glucosamine-6-phosphate (GlcN-6-P) synthase.[3][4] This enzyme catalyzes the formation of glucosamine-6-phosphate, a precursor for the biosynthesis of peptidoglycan and other essential components of the bacterial cell wall.

-

Mechanism of Action: Inhibition of GlcN-6-P synthase by pyrazine derivatives would disrupt the synthesis of key cell wall components, leading to compromised cell envelope integrity and bacterial cell lysis. Molecular docking studies have suggested that pyrazine-2-carboxylic acid derivatives can exhibit good inhibition of GlcN-6-P synthase.[3]

Pyrazine-containing compounds have been investigated for their anti-inflammatory potential.[1][5][6] The primary mechanism underlying this activity is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

-

Mechanism of Action: By selectively inhibiting COX-2, derivatives of this compound can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation. This targeted approach is desirable as it may minimize the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1 isoform. Pyrazine derivatives have also been noted to influence nitric oxide (NO) production, another key molecule in inflammatory processes.[1]

Research into structurally related compounds, such as 6-methylpyridine-2-carboxylic acid and other pyrimidine derivatives, suggests that the pyrazine scaffold may be a promising starting point for the development of antidiabetic agents.[[“]][8][9][10][11] A key target in this therapeutic area is α-glucosidase, an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.

-

Mechanism of Action: Inhibition of α-glucosidase delays the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. This is a well-established therapeutic strategy for the management of type 2 diabetes. The structural similarity of the pyrazine ring to other known α-glucosidase inhibitors suggests that derivatives of this compound could be designed to fit into the active site of this enzyme.

Recent studies have highlighted the potential of pyrazine derivatives in oncology. Specifically, 3-amino-pyrazine-2-carboxamide derivatives have been identified as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[12] FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive tumor cell proliferation, survival, and angiogenesis.

-

Mechanism of Action: By binding to the ATP-binding pocket of FGFRs, these pyrazine derivatives can block the downstream signaling pathways that promote cancer progression. This makes them attractive candidates for the development of targeted cancer therapies, particularly for tumors with FGFR aberrations.

Quantitative Data on Derivatives

The following table summarizes the inhibitory activities of various derivatives of pyrazine-2-carboxylic acid against their respective targets, as reported in the literature. It is important to note that these data are for derivatives and not the parent this compound.

| Derivative Class | Target Enzyme | Reported Activity (IC₅₀/MIC) | Therapeutic Area |

| Pyrazinamide Analogues | Mycobacterium tuberculosis | MIC values in the low µg/mL range | Antitubercular |

| Pyrazine-2-carboxamides | InhA (M. tuberculosis) | Docking studies suggest strong binding affinity | Antitubercular |

| Pyrazine-piperazine derivatives | GlcN-6-P synthase | High docking scores indicating potential inhibition | Antimicrobial |

| Pyrazine-based hybrids | Cyclooxygenase-2 (COX-2) | Varies depending on the specific derivative | Anti-inflammatory |

| Pyrimidinyl-piperazine carboxamides | α-Glucosidase | IC₅₀ values in the low micromolar range | Antidiabetic |

| 3-Amino-pyrazine-2-carboxamides | FGFR1-4 | IC₅₀ values in the submicromolar range | Anticancer |

Experimental Protocols

This section outlines the general methodologies employed in the studies of pyrazine-2-carboxylic acid derivatives, providing a framework for future experimental design.

A common synthetic route involves the following steps:

-

Oxidation: Starting from a commercially available precursor like 2,6-dimethylpyrazine.

-

Activation: Conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester.

-

Amidation/Esterification: Reaction of the activated carboxylic acid with a variety of amines or alcohols to generate a library of derivatives.

-

Purification and Characterization: Purification of the final compounds is typically achieved by column chromatography or recrystallization, followed by characterization using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

-

InhA Inhibition Assay: The inhibitory activity against InhA can be determined using a spectrophotometric assay that monitors the oxidation of NADH.

-

α-Glucosidase Inhibition Assay: The activity of α-glucosidase is typically measured by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside.

-

COX-1/COX-2 Inhibition Assay: Commercially available kits are often used to measure the inhibition of prostaglandin synthesis by COX enzymes.

-

FGFR Kinase Assay: The inhibitory effect on FGFR kinase activity can be assessed using various methods, including radiometric assays or fluorescence-based assays that measure ATP consumption or product formation.

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using standard methods such as the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Computational docking studies are frequently employed to predict the binding modes of the pyrazine derivatives within the active sites of their target enzymes. Software such as AutoDock, Glide, or GOLD are commonly used for these simulations.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Conclusion and Future Directions